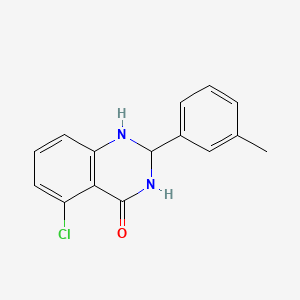![molecular formula C16H18ClN3S2 B10861940 2-[(2S)-2-aminopropyl]-5-chloro-3-methyl-N-(thiophen-2-ylmethyl)thieno[3,2-b]pyridin-7-amine](/img/structure/B10861940.png)
2-[(2S)-2-aminopropyl]-5-chloro-3-methyl-N-(thiophen-2-ylmethyl)thieno[3,2-b]pyridin-7-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PTC258 is a novel compound that has garnered significant attention in the scientific community due to its potential therapeutic applications. It is a specific, orally active modulator of the splicing of the Elongator complex protein 1 gene (ELP1), enhancing its expression both in vitro and in vivo . This compound has shown promise in treating familial dysautonomia, a rare neurodegenerative disease .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PTC258 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under controlled conditions. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed in detail. it is known that the compound is synthesized through a series of chemical reactions that involve the use of specific reagents and catalysts to achieve the desired molecular structure .
Industrial Production Methods
Industrial production of PTC258 would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This would include the use of advanced chemical reactors, purification techniques, and quality control measures to produce the compound on a commercial scale .
Chemical Reactions Analysis
Types of Reactions
PTC258 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: PTC258 can also undergo reduction reactions, leading to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where specific functional groups are replaced by others.
Common Reagents and Conditions
The common reagents and conditions used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Catalysts: Various catalysts may be used to facilitate these reactions, including transition metal catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of PTC258 may lead to the formation of oxidized derivatives with different functional groups, while reduction may yield reduced forms of the compound .
Scientific Research Applications
PTC258 has a wide range of scientific research applications, including:
Mechanism of Action
PTC258 exerts its effects by modulating the splicing of the Elongator complex protein 1 gene (ELP1). This modulation enhances the expression of the ELP1 protein, which is crucial for normal cellular function. The compound specifically targets the splicing machinery, correcting defects in the splicing process and increasing the levels of functional ELP1 protein in various tissues, including the brain . This mechanism of action makes PTC258 a promising candidate for treating diseases caused by splicing defects .
Comparison with Similar Compounds
PTC258 is unique in its ability to specifically modulate the splicing of the Elongator complex protein 1 gene. Similar compounds include other splicing modulators that target different genes or pathways. Some of these compounds are:
Kinetin: A small molecule that also corrects splicing defects but has different molecular targets and pathways.
PTC299: Another compound developed by the same company, targeting different molecular mechanisms.
PTC258 stands out due to its specificity and efficacy in correcting ELP1 splicing defects, making it a valuable tool for research and potential therapeutic applications .
Properties
Molecular Formula |
C16H18ClN3S2 |
|---|---|
Molecular Weight |
351.9 g/mol |
IUPAC Name |
2-[(2S)-2-aminopropyl]-5-chloro-3-methyl-N-(thiophen-2-ylmethyl)thieno[3,2-b]pyridin-7-amine |
InChI |
InChI=1S/C16H18ClN3S2/c1-9(18)6-13-10(2)15-16(22-13)12(7-14(17)20-15)19-8-11-4-3-5-21-11/h3-5,7,9H,6,8,18H2,1-2H3,(H,19,20)/t9-/m0/s1 |
InChI Key |
XBAVUBLRECEOPY-VIFPVBQESA-N |
Isomeric SMILES |
CC1=C(SC2=C1N=C(C=C2NCC3=CC=CS3)Cl)C[C@H](C)N |
Canonical SMILES |
CC1=C(SC2=C1N=C(C=C2NCC3=CC=CS3)Cl)CC(C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


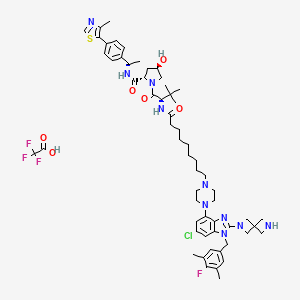
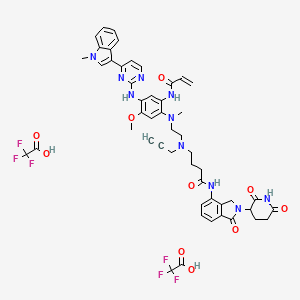
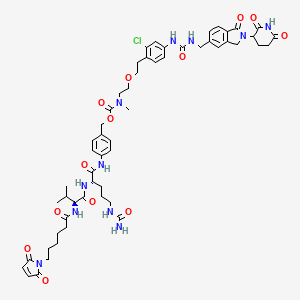
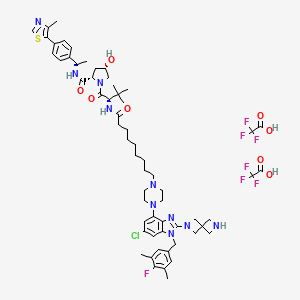
![(3E)-3-[(1-methylindol-3-yl)methylidene]-2-oxo-1H-indole-5-sulfonamide](/img/structure/B10861893.png)
![(2R)-2-[[(2R)-2-(4-cyanophenyl)propyl]amino]-N-[5-(1-methylpyrazol-4-yl)pyridin-2-yl]-2-phenylacetamide](/img/structure/B10861901.png)
![4-[4-[(Z)-C-(4-chlorophenyl)-N-hydroxycarbonimidoyl]piperazin-1-yl]benzenesulfonamide](/img/structure/B10861911.png)
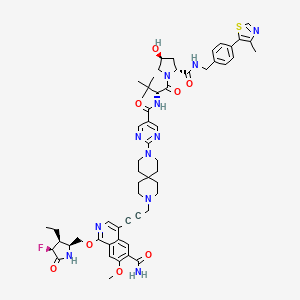

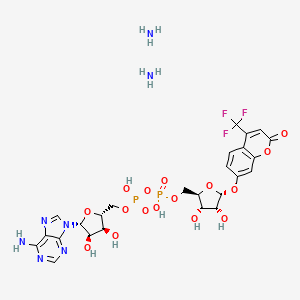

![2-[(2S)-5-chloro-6-fluoro-2-(methylaminomethyl)-2-phenyl-3H-1-benzofuran-4-yl]-3-fluoro-4-(2-hydroxyethoxy)-N-methylbenzamide](/img/structure/B10861930.png)
![2-(2-methylpropanoylamino)-~{N}-[2-[(phenylmethyl)-[4-(phenylsulfamoyl)phenyl]carbonyl-amino]ethyl]-1,3-thiazole-5-carboxamide](/img/structure/B10861932.png)
